4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid
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Overview
Description
4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid is a complex organic compound that features a quinoline core structure with additional functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through a Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Functional Group Modification:
Industrial Production Methods
Industrial production would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline core or the phenyl groups.
Reduction: Reduction reactions could target the carbonyl groups within the structure.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the quinoline or phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions might include the use of halogenating agents or nucleophiles under acidic or basic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in coordination chemistry for catalysis.
Material Science:
Biology and Medicine
Pharmacology: Investigation into its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Biochemistry: Studies on its interaction with biological macromolecules like proteins or DNA.
Industry
Chemical Industry: Use as an intermediate in the synthesis of more complex molecules.
Pharmaceutical Industry:
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like quinine or chloroquine, which have well-known medicinal properties.
Benzoic Acid Derivatives: Compounds such as salicylic acid, known for its use in pharmaceuticals.
Uniqueness
The unique combination of the quinoline core with the benzoic acid group and additional functional groups could confer distinct chemical and biological properties, making it a valuable compound for further research.
Properties
IUPAC Name |
4-(2,5-dioxo-4-phenyl-4,6,7,8-tetrahydro-3H-quinolin-1-yl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO4/c24-19-8-4-7-18-21(19)17(14-5-2-1-3-6-14)13-20(25)23(18)16-11-9-15(10-12-16)22(26)27/h1-3,5-6,9-12,17H,4,7-8,13H2,(H,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOQJZBGSAHKQO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(CC(=O)N2C3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395301 |
Source
|
Record name | 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132600-15-8 |
Source
|
Record name | 4-(2,5-Dioxo-4-phenyl-3,4,5,6,7,8-hexahydro-2H-quinolin-1-yl)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40395301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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